1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]-
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- is a complex organic compound that belongs to the class of isoindole derivatives Isoindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
Isoindole derivatives have been found in natural products and bioactive compounds with a pharmacological profile such as antimicrobial, anthelmintic, insecticidal, cyclooxygenase isoenzyme (cox-2), thrombin inhibitor and anticancer activity .
Mode of Action
The mode of action of this compound involves selectively and sequentially activating carbon–nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . This reaction provides efficient access to structurally unique fluorophores with aggregation-induced emission characteristics .
Biochemical Pathways
The compound’s ability to selectively activate carbon–nitrogen triple bonds suggests it may influence pathways involving these bonds .
Pharmacokinetics
The compound’s ability to selectively activate carbon–nitrogen triple bonds suggests it may have unique pharmacokinetic properties .
Result of Action
The result of the compound’s action is the production of structurally unique fluorophores with aggregation-induced emission characteristics .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For example, the compound is sensitive to air and needs to be stored in a dry, cool place, away from direct sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- typically involves multi-step organic reactions One common method includes the reaction of phthalic anhydride with amines to form isoindole derivativesThe sulfonyl group is often introduced via sulfonation reactions using reagents like sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1H-Isoindole-1,3(2H)-dione derivatives: Compounds with similar isoindole structures but different substituents.
Tetrazole derivatives: Compounds featuring the tetrazole ring but lacking the isoindole structure.
Sulfonyl-containing compounds: Molecules with sulfonyl groups but different core structures.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-[(1-phenyl-1H-tetrazol-5-yl)sulfonyl]ethyl]- is unique due to its combination of an isoindole core, a tetrazole ring, and a sulfonyl group.
Properties
IUPAC Name |
2-[2-(1-phenyltetrazol-5-yl)sulfonylethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O4S/c23-15-13-8-4-5-9-14(13)16(24)21(15)10-11-27(25,26)17-18-19-20-22(17)12-6-2-1-3-7-12/h1-9H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCBPKWSGGQGPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)S(=O)(=O)CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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